molecular formula C13H17NO2S B7509094 (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone

(2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone

Cat. No. B7509094
M. Wt: 251.35 g/mol
InChI Key: MMQRXHHMAYVEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMMP is a morpholine-based compound that has shown promising results in various studies, especially in the field of cancer research.

Mechanism of Action

The mechanism of action of (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has been shown to inhibit the activity of tyrosine kinases, which are enzymes that are involved in the signaling pathways that regulate cell growth and division. (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has also been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
(2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells. (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has also been shown to inhibit the proliferation of cancer cells, which is a process that leads to the growth of cancer cells. In addition, (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has been shown to inhibit the formation of new blood vessels that supply nutrients to cancer cells, which is a process that is necessary for the growth and survival of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one of the limitations of using (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions that can be explored in the research of (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. This will help to optimize its therapeutic potential and identify potential side effects. Another direction is to explore its potential as a combination therapy with other anticancer drugs. (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has been shown to have synergistic effects with other anticancer drugs, which makes it a promising candidate for combination therapy. Finally, future research can investigate the potential of (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone as a therapeutic agent for other diseases, such as autoimmune diseases and inflammatory disorders.
Conclusion
In conclusion, (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone is a chemical compound that has shown promising results in scientific research, especially in the field of cancer research. (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has been shown to have anticancer properties and can inhibit the growth of cancer cells. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has several biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of the formation of new blood vessels that supply nutrients to cancer cells. While there are limitations to using (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone in lab experiments, its potential as a therapeutic agent for cancer and other diseases makes it a promising candidate for further research.

Synthesis Methods

The synthesis of (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone involves the reaction of 2-methyl-5-methylsulfanylphenylamine with morpholine-4-carboxaldehyde in the presence of a catalyst. The resulting product is (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone, which is a white crystalline powder. The synthesis of (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

(2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications. Several studies have shown that (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has anticancer properties and can inhibit the growth of cancer cells. (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation of cancer cells and prevent the formation of new blood vessels that supply nutrients to cancer cells.

properties

IUPAC Name

(2-methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-10-3-4-11(17-2)9-12(10)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQRXHHMAYVEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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